2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid
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Description
The compound “2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid” is a chemical compound with a complex structure . It contains multiple bonds, including 4 rotatable bonds, 4 double bonds, and 1 carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For example, the synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, which is then converted to trandolapril, is described in EP1724260A1 .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It has a molecular formula of C10H12NO4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.207 Da and a monoisotopic mass of 210.077179 Da . Predicted physical and chemical properties include a log octanol-water partition coefficient (Log Kow) of 0.40, a boiling point of 441.57°C, and a melting point of 185.30°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]acetic acid, also known as 2-[(3aR,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]acetic acid or 2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid. Each application is detailed in a separate section for clarity.
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical applications, particularly as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific therapeutic targets. Research has shown its utility in developing anti-inflammatory and anti-cancer agents due to its ability to interact with biological macromolecules effectively .
Catalysis in Organic Synthesis
In organic chemistry, this compound serves as a catalyst in various reactions. Its structure facilitates stereoselective synthesis, making it valuable in producing enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly impact its efficacy and safety .
Material Science
The compound is also used in material science for the synthesis of novel polymers and materials. Its ability to form stable complexes with metals makes it useful in creating materials with unique properties, such as enhanced conductivity or improved mechanical strength. These materials have applications in electronics, aerospace, and other high-tech industries .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its structure allows it to mimic natural substrates, making it a valuable tool for understanding biochemical pathways and identifying potential drug targets .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential to act as a scaffold for designing new drugs. Its versatile structure allows for the attachment of various functional groups, enabling the creation of a wide range of bioactive molecules. This makes it a valuable starting point for drug discovery and development.
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properties
IUPAC Name |
2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13)/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCVSQYCPCWEB-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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